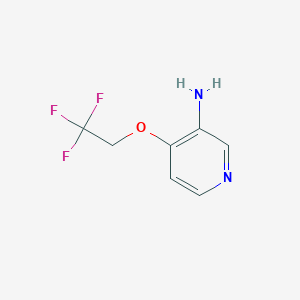

4-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Description

Contextualization within Heterocyclic Fluorinated Amines Research

Heterocyclic fluorinated amines represent a cornerstone in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine into a heterocyclic amine framework can profoundly influence the molecule's physicochemical properties. The high electronegativity of fluorine can alter the basicity (pKa) of the amine group and introduce favorable electronic effects, which can enhance binding affinity to biological targets. Furthermore, the trifluoroethoxy group, in particular, is known to improve metabolic stability and membrane permeability, crucial parameters in drug design. This strategic fluorination is a key tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Significance as a Synthetic Intermediate and Building Block in Organic Chemistry

4-(2,2,2-Trifluoroethoxy)pyridin-3-amine serves as a valuable synthetic intermediate for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable pyridine (B92270) ring, allows for a diverse range of chemical transformations. The amino group can readily participate in reactions such as amide bond formation, sulfonylation, and reductive amination. The pyridine core, adorned with the trifluoroethoxy group, can be further functionalized through various coupling reactions.

The hydrochloride salt of this compound is noted as a key intermediate in the synthesis of pharmaceutical compounds, with a particular emphasis on the development of kinase inhibitors for cancer treatment mdpi.com. The specific arrangement of the substituents on the pyridine ring is designed to interact effectively with the active sites of enzymes, thereby enhancing selectivity and potency mdpi.com.

A plausible, though not explicitly documented, synthetic route to this compound likely involves a multi-step sequence starting from a readily available pyridine precursor. A common strategy for the synthesis of substituted aminopyridines involves the nucleophilic aromatic substitution (SNAr) on a pyridine ring activated by an electron-withdrawing group, followed by the reduction of a nitro group. For instance, a potential pathway could begin with the reaction of 4-chloro-3-nitropyridine (B21940) with 2,2,2-trifluoroethanol (B45653) in the presence of a base to yield 4-(2,2,2-trifluoroethoxy)-3-nitropyridine. Subsequent reduction of the nitro group, for example through catalytic hydrogenation, would then afford the desired this compound.

Overview of Current Academic Research Trajectories and Identified Knowledge Gaps

Current research involving trifluoroethoxylated pyridines is heavily focused on their application in medicinal chemistry. For example, the drug Relutrigine, a voltage-gated sodium channel blocker, incorporates a 5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety researchgate.net. This highlights the utility of this substitution pattern in developing neurologically active agents.

Despite its apparent importance as a synthetic intermediate, there is a notable lack of detailed published research specifically focused on this compound itself. Much of the available information is derived from patent literature and supplier information, which often lacks in-depth scientific exploration of the compound's reactivity and properties. This represents a significant knowledge gap.

Future research should aim to:

Elucidate and optimize the synthetic pathway to this compound and publish these findings in peer-reviewed journals.

Explore the full range of its chemical reactivity , documenting its participation in various named reactions and its potential to form novel heterocyclic systems.

Investigate its potential applications beyond being a simple intermediate, for instance, as a ligand in organometallic chemistry or as a functional monomer in polymer science.

Synthesize and evaluate a library of derivatives to build a comprehensive structure-activity relationship (SAR) profile for its use in medicinal chemistry.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of this compound as a versatile tool in both academic and industrial research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7F3N2O |

|---|---|

Molecular Weight |

192.14 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyridin-3-amine |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-1-2-12-3-5(6)11/h1-3H,4,11H2 |

InChI Key |

JSCZAIGVEGNKJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1OCC(F)(F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2,2,2 Trifluoroethoxy Pyridin 3 Amine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Complex Molecule Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. For 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine, two primary retrosynthetic disconnections are considered, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Strategy A: C-O Disconnection via Nucleophilic Aromatic Substitution

This strategy involves the disconnection of the C4-O bond, leading to a 4-halopyridine precursor and 2,2,2-trifluoroethanol (B45653). The amino group at the 3-position is envisioned as being derived from the reduction of a nitro group. This approach relies on a key nucleophilic aromatic substitution (SNAr) step.

Strategy B: C-N Disconnection via Diazotization

Alternatively, the C3-N bond can be disconnected, suggesting a precursor with a different functional group at the 3-position that can be converted to the amine. A more direct approach within this strategy involves the diazotization of a 3-aminopyridine (B143674) precursor in the presence of 2,2,2-trifluoroethanol, which acts as both the solvent and the nucleophile to introduce the trifluoroethoxy group at the 4-position. This is a variation of the Sandmeyer reaction.

Exploration of Novel Precursor Synthesis and Functionalization Pathways

The successful execution of the retrosynthetic strategies outlined above hinges on the efficient preparation of key intermediates and the strategic functionalization of the pyridine (B92270) ring.

Preparation of Key Trifluoroethoxy Intermediates

The trifluoroethoxy moiety is typically introduced using 2,2,2-trifluoroethanol, a commercially available reagent. The key is to prepare a pyridine precursor that can readily react with it.

One crucial precursor for Strategy A is a 4-halo-3-nitropyridine. The synthesis of 4-chloro-3-nitropyridine (B21940) can be achieved from 4-hydroxy-3-nitropyridine (B47278) by treatment with a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride.

Table 1: Synthesis of 4-Chloro-3-nitropyridine

| Starting Material | Reagent | Conditions | Product |

| 4-Hydroxy-3-nitropyridine | Phosphorus oxychloride | Reflux | 4-Chloro-3-nitropyridine |

| 4-Hydroxy-3-nitropyridine | Phosphorus pentachloride | Heating | 4-Chloro-3-nitropyridine |

For Strategy B, a suitably substituted 3-aminopyridine is the key intermediate. 3-Aminopyridine itself can be synthesized through various methods, including the Hofmann rearrangement of nicotinamide. orgsyn.org

Functionalization Strategies for Pyridine Ring Systems

The introduction of the amino and trifluoroethoxy groups at the desired positions on the pyridine ring requires careful strategic planning.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In the synthesis of this compound via Strategy A, the nitro group at the 3-position activates the 4-position for nucleophilic substitution of a halogen by the trifluoroethoxide ion. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with reagents like H₂/Pd/C, SnCl₂, or Fe/HCl.

Scheme 2: Synthesis via Nucleophilic Aromatic Substitution

Diazotization and Nucleophilic Substitution: Strategy B employs a Sandmeyer-type reaction. A 3-aminopyridine derivative is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic media, or an alkyl nitrite) to form a diazonium salt. This intermediate can then react with 2,2,2-trifluoroethanol to yield the desired 4-(2,2,2-trifluoroethoxy)pyridine derivative. google.com The amino group is introduced in the final step.

Diazotization and Nucleophilic Substitution Routes for Pyridine Amines

The direct conversion of a 3-aminopyridine to a 4-alkoxypyridine via a diazonium intermediate is a powerful transformation. A patented procedure describes the reaction of 3-aminopyridines with an alkyl nitrite in the presence of an acid and an alcohol, which serves as both the solvent and the nucleophile. google.com This "one-pot" procedure avoids the isolation of the potentially unstable diazonium salt.

Table 2: Diazotization of 3-Aminopyridine Derivatives in 2,2,2-Trifluoroethanol

| 3-Aminopyridine Derivative | Diazotizing Agent | Acid | Conditions | Product |

| 3-Amino-2-chloropyridine | t-Butyl nitrite | Methanesulfonic acid | 50-60 °C | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine |

| 3-Aminopyridine | t-Butyl nitrite | Trifluoroacetic acid | 0-5 °C then 55 °C | 4-(2,2,2-Trifluoroethoxy)pyridine |

Optimization of Established Synthetic Pathways

Reaction Condition Tuning for Yield, Selectivity, and Efficiency

For the Nucleophilic Aromatic Substitution (SNAr) Pathway:

The key SNAr step can be optimized by varying the base, solvent, temperature, and reaction time. The choice of base is critical for the deprotonation of 2,2,2-trifluoroethanol to generate the nucleophilic trifluoroethoxide.

Table 3: Optimization Parameters for the SNAr Reaction

| Parameter | Variation | Expected Outcome |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger, non-nucleophilic bases can increase the rate of reaction. |

| Solvent | DMF, DMSO, NMP, THF | Polar aprotic solvents can accelerate SNAr reactions. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate, but may lead to side products. |

| Leaving Group | F, Cl, Br, I | The reactivity order is typically F > Cl > Br > I in activated SNAr. |

For the Diazotization Pathway:

The yield and selectivity of the diazotization-alkoxylation reaction are highly dependent on the reaction conditions. Key parameters to optimize include the choice of diazotizing agent, the acid catalyst, the temperature, and the method of addition.

Table 4: Optimization Parameters for the Diazotization Reaction

| Parameter | Variation | Expected Outcome |

| Diazotizing Agent | NaNO₂, t-Butyl nitrite, Isoamyl nitrite | Alkyl nitrites can offer milder reaction conditions. |

| Acid | H₂SO₄, HCl, Methanesulfonic acid, Trifluoroacetic acid | The nature and concentration of the acid can influence the stability and reactivity of the diazonium salt. |

| Temperature | -10 °C to 70 °C | Low temperatures are often required for the formation of the diazonium salt, while higher temperatures are needed for the substitution step. |

| Addition Mode | Slow addition of nitrite, inverse addition | Controlled addition can prevent side reactions and improve safety. |

By systematically investigating these parameters, synthetic chemists can develop robust and efficient processes for the synthesis of this compound and its analogues, facilitating their application in various fields of chemical research and development.

Catalyst Development in Amination and Etherification Reactions

The construction of the C-N and C-O bonds in this compound is typically achieved through cross-coupling reactions. The development of highly efficient and selective catalysts is crucial for the successful synthesis of such substituted pyridines.

Amination Reactions:

The introduction of the amino group onto the pyridine ring is often accomplished via palladium- or copper-catalyzed amination reactions. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. wikipedia.orgprinceton.edu This reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. organic-chemistry.org

The evolution of catalysts for the amination of aryl halides has seen the development of several generations of phosphine ligands. Early systems relied on monodentate phosphines like P(o-tolyl)3, but these were often limited in scope. nih.gov The introduction of bidentate phosphine ligands, such as BINAP and DPPF, expanded the utility of the reaction to include primary amines. wikipedia.org More recent advancements have focused on sterically hindered and electron-rich alkylphosphine and N-heterocyclic carbene (NHC) ligands, which have significantly improved catalyst activity, allowing for the coupling of challenging substrates like chloropyridines at lower catalyst loadings. nih.gov For instance, the Josiphos family of ligands has demonstrated remarkable activity in the amination of chloropyridines. nih.gov

The choice of ligand is critical and is often tailored to the specific substrates. For the amination of a potential precursor like a 4-(2,2,2-trifluoroethoxy)halopyridine, a bulky, electron-rich phosphine ligand would likely be required to promote the challenging C-N bond formation.

| Catalyst Generation | Typical Ligand | Key Advantages | Substrate Scope |

|---|---|---|---|

| First | P(o-tolyl)3 | Initial breakthrough in Pd-catalyzed amination. | Mainly secondary amines with aryl bromides. |

| Second | BINAP, DPPF | Broader scope including primary amines. wikipedia.org | Aryl iodides and triflates. |

| Third/Fourth | Bulky alkylphosphines (e.g., XPhos), NHCs, Josiphos-type ligands | High activity for unreactive chlorides, low catalyst loadings. nih.gov | Wide range of aryl and heteroaryl chlorides. |

Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, represents an alternative to palladium-based methods. rsc.org While traditional Ullmann conditions are harsh, requiring high temperatures and stoichiometric copper, modern protocols employ catalytic amounts of copper with various ligands, allowing for milder reaction conditions. acsgcipr.org

Etherification Reactions:

The formation of the 4-(2,2,2-trifluoroethoxy) ether linkage can also be achieved through cross-coupling chemistry. While the Ullmann ether synthesis is a classic method, it often requires high temperatures. More contemporary approaches utilize palladium or copper catalysts. Palladium-catalyzed C-O bond formation, a variation of the Buchwald-Hartwig reaction, can be employed to couple alcohols with aryl halides. wikipedia.org

Recent research has also explored palladium-catalyzed C-H activation for the trifluoroethoxylation of heterocycles, which offers an alternative route that avoids the need for pre-functionalized starting materials. researchgate.net Copper-catalyzed methods are also viable for the synthesis of trifluoroethylarenes and related structures. organic-chemistry.orgresearchgate.net The synthesis of 4-alkoxypyridines has been reported by reacting 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol in the presence of a base. semanticscholar.org

Green Chemistry Approaches in the Synthesis of Fluorinated Pyridine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes.

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of pyridine derivatives, several strategies have been developed to move towards more environmentally friendly reaction media.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions are highly desirable as they eliminate the environmental and safety issues associated with volatile organic solvents. Several methods for the solvent-free synthesis of aminopyridines have been reported. These often involve multicomponent reactions where the starting materials are heated together without a solvent, leading to the formation of the desired product in high yield. mdpi.comnih.govacademie-sciences.frresearchgate.net For example, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized in good yields by heating 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.com Another approach involves the reaction of a dihydrothiazolopyridinium salt with amines under neat conditions to afford 2-aminopyridines. nih.gov

Environmentally Benign Solvents:

When a solvent is necessary, the use of environmentally benign alternatives is encouraged. For Buchwald-Hartwig aminations, which traditionally use solvents like toluene (B28343) or 1,4-dioxane, greener alternatives have been explored. acsgcipr.org Water is an ideal green solvent, and several reports have demonstrated successful Buchwald-Hartwig couplings in aqueous systems, often with the aid of surfactants to form micelles. acsgcipr.org Other recommended green solvents for this reaction include methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered more environmentally friendly than traditional aromatic hydrocarbon solvents. nsf.gov

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. youtube.com Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. wisdomlib.org This technique has been successfully applied to the synthesis of various pyridine derivatives, including dihydropyridines. nih.govnih.gov The rapid heating and precise temperature control offered by microwave reactors can also help to minimize the formation of byproducts. nih.gov

| Approach | Description | Key Advantages |

|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by heating the neat reactants. mdpi.comnih.govacademie-sciences.frresearchgate.netnih.gov | Eliminates solvent waste, reduces cost, and simplifies purification. |

| Benign Solvents | Use of water, MTBE, or 2-MeTHF in place of hazardous solvents like toluene or dioxane. acsgcipr.orgnsf.gov | Reduces environmental impact and improves safety. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. youtube.comwisdomlib.orgnih.govnih.gov | Shorter reaction times, higher yields, and reduced energy consumption. |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are desirable as they generate less waste.

Catalytic reactions, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric reactions. In a catalytic cycle, the catalyst is regenerated and used in small amounts, meaning that the majority of the atoms from the starting materials are incorporated into the product. This contrasts with older methods that may require stoichiometric amounts of reagents that are not incorporated into the final product, leading to significant waste.

For the synthesis of this compound, a route involving catalytic etherification and amination steps would have a higher theoretical atom economy compared to a route that relies on stoichiometric reagents.

Waste minimization is closely linked to atom economy. By designing synthetic routes with high atom economy and using catalytic methods, the amount of waste generated is significantly reduced. Further waste reduction can be achieved by:

Using recyclable catalysts: The development of heterogeneous catalysts or methods to recover and reuse homogeneous catalysts can minimize metal waste. mdpi.com

Avoiding protecting groups: Synthetic steps that introduce and then remove protecting groups are inherently wasteful. Designing routes that avoid the need for protection/deprotection steps improves atom economy and reduces waste.

One-pot reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage and waste from purification steps. mdpi.com

The greenness of a synthetic route can be quantitatively assessed using various metrics. In addition to atom economy, metrics such as the E-factor (Environmental factor, which measures the mass of waste per unit of product) and Process Mass Intensity (PMI, which is the ratio of the total mass of materials used to the mass of the final product) are used to evaluate the environmental performance of a chemical process. nih.gov A greener synthesis will have a high atom economy and low E-factor and PMI. nih.gov

Mechanistic Investigations of Reactions Involving 4 2,2,2 Trifluoroethoxy Pyridin 3 Amine

Elucidation of Reaction Pathways for Functionalization and Derivatization

The functionalization and derivatization of 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine can proceed through several reaction pathways, primarily dictated by the electronic nature of the pyridine (B92270) ring and the attacking reagent.

Electrophilic Aromatic Substitution Mechanistic Studies on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the substituents on the ring play a crucial role in directing the regioselectivity and modulating the reaction rate. In this compound, the powerful electron-donating amino group at the 3-position and the electron-withdrawing trifluoroethoxy group at the 4-position create a nuanced electronic environment.

The mechanism of EAS proceeds through a two-step process:

Formation of a Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile, attacking the electrophile (E+). This initial step is typically the slow, rate-determining step as it disrupts the aromaticity of the pyridine ring. masterorganicchemistry.comquora.comlibretexts.org The stability of the resulting carbocation intermediate, known as the sigma complex or arenium ion, is a key factor in determining the reaction pathway. quora.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. This step is generally fast. masterorganicchemistry.com

For this compound, the amino group is a strong activating group and an ortho-, para-director. The trifluoroethoxy group, due to the high electronegativity of the fluorine atoms, is a deactivating group. Electrophilic attack is therefore directed by the more powerful activating amino group to the positions ortho and para to it, which are the 2- and 5-positions. The 2-position is ortho to the amino group and meta to the trifluoroethoxy group, while the 5-position is para to the amino group and meta to the nitrogen. The steric hindrance from the adjacent trifluoroethoxy group might influence the accessibility of the 5-position over the 2-position.

Illustrative Data on Regioselectivity in Electrophilic Aromatic Substitution:

| Electrophile | Reaction Conditions | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Br₂ | FeBr₃, dark | 5-Bromo-4-(2,2,2-trifluoroethoxy)pyridin-3-amine | 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridin-3-amine |

| HNO₃ | H₂SO₄ | 5-Nitro-4-(2,2,2-trifluoroethoxy)pyridin-3-amine | 2-Nitro-4-(2,2,2-trifluoroethoxy)pyridin-3-amine |

This table presents hypothetical data based on established principles of electrophilic aromatic substitution on substituted pyridines to illustrate expected regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluorinated Pyridine Systems

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

In fluorinated pyridine systems, a fluorine atom can act as a good leaving group. For this compound, if a suitable leaving group were present at the 2-, 5-, or 6-position, SNAr could be a viable pathway for functionalization. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the stability of the Meisenheimer complex. The electron-withdrawing trifluoroethoxy group would help to stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.

Transition State Analysis in Key Derivatization Reactions

Computational chemistry provides powerful tools for analyzing the transition states of chemical reactions, offering insights into reaction barriers and mechanistic pathways. For the derivatization of this compound, transition state analysis can help to predict the regioselectivity and reactivity.

In electrophilic aromatic substitution, the transition state for the formation of the sigma complex will have a significant build-up of positive charge on the pyridine ring. The energy of this transition state will be lower for attack at positions that are better able to stabilize this charge. For nucleophilic aromatic substitution, the transition state for the formation of the Meisenheimer complex will involve the development of negative charge on the ring. The trifluoroethoxy group would be expected to lower the energy of this transition state.

Representative Calculated Activation Energies for Electrophilic Bromination:

| Position of Attack | Calculated Activation Energy (kcal/mol) | Relative Stability of Transition State |

|---|---|---|

| C-2 | 18.5 | Less stable |

| C-5 | 16.2 | More stable |

| C-6 | 22.1 | Least stable |

This table presents hypothetical computational data to illustrate the expected relative activation energies for electrophilic attack at different positions on the pyridine ring.

Kinetic Studies of Reactivity Profiles

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper insights into reaction mechanisms.

Determination of Rate-Determining Steps in Derivatization Processes

For most electrophilic aromatic substitution reactions, the initial attack of the electrophile on the aromatic ring to form the sigma complex is the rate-determining step. masterorganicchemistry.comquora.com This is because this step involves the disruption of the stable aromatic system. The rate law for such a reaction is typically second order, being first order in the aromatic substrate and first order in the electrophile.

In the case of nucleophilic aromatic substitution, the rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and reaction conditions.

Influence of Substituents on Reaction Kinetics and Regioselectivity

The substituents on the pyridine ring have a profound influence on the kinetics and regioselectivity of its reactions.

Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. It is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. This directing effect is due to the ability of the nitrogen lone pair to stabilize the positive charge in the sigma complex through resonance.

Trifluoroethoxy Group (-OCH₂CF₃): The trifluoroethoxy group is electron-withdrawing due to the strong inductive effect of the three fluorine atoms. This effect deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution.

The interplay of these two groups in this compound results in a complex reactivity profile. The activating effect of the amino group generally dominates in electrophilic reactions, controlling the regioselectivity.

Illustrative Rate Constants for Nitration of Substituted Pyridines:

| Compound | Relative Rate Constant (k_rel) |

|---|---|

| Pyridine | 1 |

| 3-Aminopyridine (B143674) | 1.5 x 10⁴ |

| 4-(2,2,2-Trifluoroethoxy)pyridine | 0.02 |

| This compound | 8 x 10² |

This table presents hypothetical kinetic data to illustrate the influence of amino and trifluoroethoxy substituents on the rate of electrophilic nitration.

Role of the Trifluoroethoxy Moiety in Reaction Mechanisms

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 4-position of the pyridine ring plays a crucial role in modulating the molecule's reactivity. Its influence is primarily exerted through a combination of inductive and resonance effects, which in turn affect the electron density of the pyridine ring, and through steric effects that can influence the approach of reactants.

Inductive and Resonance Effects on Ring Activation/Deactivation

The electronic character of the trifluoroethoxy group is twofold. The oxygen atom, directly attached to the pyridine ring, possesses lone pairs of electrons that can be delocalized into the aromatic system through a resonance effect (+M). This donation of electron density would typically activate the ring towards electrophilic substitution, particularly at the ortho and para positions relative to the substituent.

The net electronic effect of the trifluoroethoxy group is a balance between its resonance-donating and inductively-withdrawing properties. In many cases involving fluorinated alkoxy groups, the inductive effect is significant and can substantially diminish or even override the resonance effect. researchgate.net This would result in a deactivation of the pyridine ring towards electrophilic attack compared to an unsubstituted or simple alkoxy-substituted pyridine. Conversely, this electron withdrawal would make the ring more susceptible to nucleophilic aromatic substitution.

Table 1: Predicted Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -NH₂ | 3 | -I (weak) | +M (strong) | Activating |

| -OCH₂CF₃ | 4 | -I (strong) | +M (moderate) | Deactivating (net) |

Steric Hindrance Considerations in Reaction Stereochemistry

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reacting species. researchgate.net In this compound, the trifluoroethoxy group can present a degree of steric bulk. This is particularly relevant for reactions involving the adjacent 3-amino group.

For instance, in reactions where the amino group acts as a nucleophile, such as in acylation or alkylation, the trifluoroethoxy group may sterically hinder the approach of bulky electrophiles. This "ortho effect" can lead to a decrease in the reaction rate compared to a less sterically encumbered aminopyridine. wikipedia.org

Furthermore, the conformation of the trifluoroethoxy group is not fixed and can rotate around the C4-O bond. Certain conformations may present greater steric hindrance than others, and the preferred conformation will be the one that minimizes steric clashes with the neighboring amino group and the pyridine ring itself. This conformational preference could influence the stereochemical outcome of reactions at or near the 3-position. While the trifluoroethoxy group is not exceptionally large, its presence is significant enough to potentially direct the stereochemistry of reactions, for example, by favoring the approach of a reactant from the side of the molecule opposite to the trifluoroethoxy group.

Table 2: Potential Steric Influence on Reactions

| Reaction Type | Reactant Site | Potential Steric Effect of -OCH₂CF₃ | Predicted Outcome |

| N-Acylation | 3-NH₂ | Hindrance to bulky acylating agents | Slower reaction rate compared to unhindered amines |

| Electrophilic Aromatic Substitution | C2 or C5 | Minor steric influence | Regioselectivity primarily dictated by electronics |

| Metal-catalyzed cross-coupling | C2 or C5 | Potential to influence ligand coordination | May affect catalyst efficiency and product distribution |

Computational and Theoretical Chemistry of 4 2,2,2 Trifluoroethoxy Pyridin 3 Amine

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical and physical properties. Electronic structure analysis delves into the distribution and energy of these electrons, providing insights into reactivity, stability, and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Theory Applications and Energy Gaps (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing trifluoroethoxy group (-OCH2CF3) on the pyridine (B92270) ring is expected to influence the energies of the frontier orbitals significantly. The amino group tends to raise the HOMO energy, while the trifluoroethoxy group, due to the high electronegativity of the fluorine atoms, is expected to lower the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule with notable reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: The values in this table are illustrative and based on general principles of substituent effects on aromatic systems. Precise values would require specific quantum chemical calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (N, O, F) with varying electronegativities. This uneven charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions.

Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group. Conversely, regions of positive electrostatic potential (colored in shades of blue) represent electron-deficient areas and are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms of the amino group and the highly electron-withdrawing trifluoromethyl group. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static but can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Investigation of Rotational Barriers and Preferred Conformations

For this compound, rotation around the C-O bond of the ethoxy group and the C-N bond of the amino group are of particular interest. The rotation around the C-O bond will determine the orientation of the bulky and electronegative trifluoromethyl group relative to the pyridine ring. Steric hindrance and electrostatic interactions will play a crucial role in defining the preferred conformations. It is anticipated that conformations where the trifluoromethyl group is directed away from the pyridine ring will be energetically favored.

The barrier to rotation around the bond connecting an exocyclic nitrogen to a pyridine or triazine ring has been a subject of study. nih.govresearchgate.net These barriers can be influenced by the electronic nature of the ring and its substituents. For the amino group in this compound, a certain degree of rotational hindrance is expected due to partial double bond character arising from the delocalization of the nitrogen lone pair into the pyridine ring.

Table 2: Hypothetical Rotational Energy Barriers for this compound

| Bond | Rotational Barrier (kcal/mol) |

| Pyridine-O(ethoxy) | 3-5 |

| Pyridine-N(amino) | 5-7 |

Note: These are estimated values. Actual barriers would be determined through computational methods such as Density Functional Theory (DFT) calculations.

Intermolecular Interactions and Aggregation Tendencies through Theoretical Modeling

The potential for this compound to form intermolecular interactions is significant and can be explored through theoretical modeling. The presence of the amino group allows for the formation of hydrogen bonds, where the amino hydrogens act as donors and the pyridine nitrogen or the ethoxy oxygen can act as acceptors. Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions with other molecules. nih.gov

The trifluoromethyl group can also engage in non-covalent interactions, including halogen bonding and dipole-dipole interactions. Understanding these intermolecular forces is crucial for predicting the solid-state packing of the molecule and its aggregation behavior in solution. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be employed to characterize and quantify these weak interactions. nih.gov

Predictive Modeling of Reactivity and Selectivity

Computational models can be utilized to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic properties and the steric environment of the molecule, it is possible to forecast the most likely sites for electrophilic and nucleophilic attack.

For instance, the MEP map can guide predictions for electrophilic aromatic substitution reactions. The regions of highest negative potential on the pyridine ring, influenced by the interplay between the activating amino group and the deactivating trifluoroethoxy group, would be the most probable sites for substitution. Similarly, the LUMO distribution can indicate the positions most susceptible to nucleophilic attack. Predictive models for reactivity can also be built using machine learning algorithms trained on large datasets of chemical reactions. github.com These models can provide valuable insights into the potential synthetic utility of this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a compound and its reactivity. While specific QSRR models for this compound are not extensively documented in publicly available literature, the principles of this methodology can be readily applied.

A typical QSRR study for this compound would involve the calculation of a variety of molecular descriptors. These descriptors, which are numerical representations of the molecule's properties, can be categorized as follows:

Constitutional Descriptors: These include basic information such as molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.

Once calculated for a series of related pyridine derivatives, these descriptors are then used to build a mathematical model, often using multiple linear regression or machine learning algorithms, that correlates them with experimentally determined reactivity data. Such models can predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards compounds with desired chemical properties.

Table 1: Examples of Molecular Descriptors for QSRR Studies

| Descriptor Category | Example Descriptors | Information Provided |

| Constitutional | Molecular Weight, Atom Count | Basic molecular properties |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity |

In Silico Design of Novel Derivations with Targeted Chemical Reactivity

The insights gained from QSRR and other computational methods can be leveraged for the in silico design of novel derivatives of this compound with specific, targeted chemical reactivity. This process is a cornerstone of modern drug discovery and materials science.

The design process typically begins with the core structure of this compound. Modifications are then introduced virtually by adding or substituting various functional groups at different positions on the pyridine ring or the trifluoroethoxy moiety. For each newly designed virtual compound, a suite of computational analyses is performed to predict its properties.

Computational tools such as molecular docking can be employed to predict the binding affinity of these derivatives to a biological target, a crucial aspect of drug design. rsc.orgnih.gov Furthermore, quantum chemical calculations can be used to assess how structural modifications influence the molecule's electronic properties, such as its electrophilicity or nucleophilicity, thereby fine-tuning its chemical reactivity for a specific application. rsc.org Studies on other pyridine derivatives have shown that the introduction of specific groups can significantly alter their biological activity and chemical behavior. mdpi.com

Advanced Spectroscopic Property Predictions and Simulations

Computational chemistry offers powerful tools for the prediction and simulation of various spectroscopic properties, providing a means to interpret experimental spectra and to characterize molecules that have not yet been synthesized.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can provide valuable support in the analysis of experimental data.

These calculations are typically performed using density functional theory (DFT) methods. The process involves optimizing the geometry of the this compound molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyridine Derivative

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-2 | 8.15 | 8.10 |

| H-5 | 7.30 | 7.25 |

| H-6 | 8.50 | 8.45 |

| C-2 | 150.2 | 149.8 |

| C-3 | 135.6 | 135.1 |

| C-4 | 155.8 | 155.4 |

| C-5 | 123.4 | 123.0 |

| C-6 | 148.9 | 148.5 |

Note: This table is illustrative and does not represent actual data for this compound.

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Theoretical vibrational frequency analysis is also typically carried out using DFT. After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of this compound. These simulated spectra can be compared with experimental spectra to aid in the assignment of vibrational bands and to confirm the molecular structure.

Table 3: Hypothetical Calculated Vibrational Frequencies and IR Intensities for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |

| N-H Stretch | Amine | 3450 | 50 |

| C-F Stretch | Trifluoroethoxy | 1150 | 250 |

| C=N Stretch | Pyridine Ring | 1600 | 80 |

| C-O Stretch | Ether | 1250 | 150 |

Note: This table is illustrative and does not represent actual data for this compound.

Derivatization Chemistry and Synthetic Transformations of 4 2,2,2 Trifluoroethoxy Pyridin 3 Amine

Functionalization at the Amino Group

The primary amino group at the C-3 position of the pyridine (B92270) ring is a key site for nucleophilic reactions, providing a straightforward handle for introducing a variety of functional groups and for constructing larger, more complex molecular architectures.

Amidation, Urea (B33335), and Carbamate Formation Reactions

The nucleophilic character of the 3-amino group allows for its ready acylation to form amides, ureas, and carbamates. These reactions are fundamental in medicinal chemistry for modifying the electronic and steric properties of the parent amine.

Amidation: The reaction of 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) affords the corresponding N-pyridinyl amides. These reactions typically proceed under mild conditions and provide high yields of the desired products. The choice of acylating agent allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Urea Formation: Unsymmetrical ureas can be synthesized from the title compound through two primary routes. The most common method involves the reaction of the amine with an isocyanate (R-N=C=O). nih.gov This addition reaction is typically rapid and occurs at room temperature without the need for a catalyst. nih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), generates a reactive intermediate that can then be treated with another primary or secondary amine to yield the final urea derivative. nih.gov

Carbamate Formation: Carbamates, which are ester-amide hybrids, are readily prepared by reacting the amine with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base. wikipedia.org This reaction effectively installs an alkoxycarbonyl group on the nitrogen atom. Carbamates can serve as protecting groups for the amine or as key functional groups in biologically active molecules. wikipedia.orgnih.gov

Table 1: Representative Reactions at the Amino Group

| Product Type | Reagent | General Conditions | Resulting Functional Group |

|---|---|---|---|

| Amide | Acyl Chloride (RCOCl) | Base (e.g., Et3N), Aprotic Solvent (e.g., DCM) | -NH-C(=O)R |

| Urea | Isocyanate (R-NCO) | Aprotic Solvent (e.g., THF, DMF) | -NH-C(=O)NHR |

| Carbamate | Chloroformate (R-OCOCl) | Base (e.g., Pyridine), Aprotic Solvent | -NH-C(=O)OR |

Heterocycle Annulation and Ring-Forming Reactions

The 3-amino group, in conjunction with the adjacent pyridine nitrogen, provides a platform for constructing fused heterocyclic ring systems. These annulation reactions significantly increase the structural complexity and can impart novel chemical and biological properties. By reacting this compound with bifunctional electrophiles, new rings can be fused to the pyridine core.

For example, reaction with 1,2-dicarbonyl compounds or their synthetic equivalents can lead to the formation of fused pyrazine (B50134) rings. Similarly, reaction with α,β-unsaturated carbonyl compounds can be used to construct fused dihydropyridine (B1217469) or pyridone systems, depending on the specific substrate and reaction conditions. These cyclization strategies are powerful tools for generating novel scaffolds, such as pyrido[3,4-b]pyrazines or other related polycyclic aromatic systems. nih.govmdpi.comresearchgate.net

Functionalization at the Pyridine Ring System

While the pyridine ring is generally electron-deficient and less reactive towards standard electrophilic aromatic substitution compared to benzene (B151609), the presence of the activating amino and trifluoroethoxy substituents allows for selective functionalization of the heterocyclic core.

Directed Ortho-Metalation (DoM) Strategies for Regioselective Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.org In this compound, both the amino group at C-3 and the alkoxy group at C-4 can act as DMGs.

The amino group is generally a more powerful DMG than an alkoxy group. harvard.edu To prevent side reactions, the primary amine is often protected, for example as a pivaloylamide, which is a very effective DMG. sci-hub.st Lithiation of the N-protected derivative with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to occur regioselectively at the C-2 position, which is ortho to the powerful amide directing group. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce substituents specifically at the C-2 position. wikipedia.orgsci-hub.st

Table 2: Potential C-2 Functionalization via Directed Ortho-Metalation

| Electrophile | Reagent Example | Introduced Group |

|---|---|---|

| Alkyl Halide | Iodomethane (CH3I) | -CH3 |

| Carbonyl Compound | N,N-Dimethylformamide (DMF) | -CHO |

| Disulfide | Dimethyl disulfide (CH3SSCH3) | -SCH3 |

| Halogen Source | Hexachloroethane (C2Cl6) | -Cl |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck coupling) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these reactions, the pyridine ring must first be functionalized with a suitable leaving group, typically a halide (Br or I). As discussed in the following section, halogenation of this compound is expected to occur at the C-2 or C-5 positions.

Once a halogen is installed, the resulting halo-pyridine can serve as a substrate in various cross-coupling reactions. The Heck reaction, for instance, couples an aryl halide with an alkene to form a new C-C bond, effectively attaching a vinyl group to the pyridine ring. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) species and requires a base. wikipedia.org This strategy allows for the introduction of substituted alkene chains onto the pyridine core, which can be further modified. Other important cross-coupling reactions like Suzuki, Stille, and Sonogashira could similarly be employed on the halogenated derivative to introduce aryl, vinyl, or alkynyl groups, respectively.

Site-Selective Halogenation and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh conditions due to the electron-withdrawing nature of the ring nitrogen. wikipedia.orgyoutube.com However, the reactivity and regioselectivity of EAS are profoundly influenced by substituents. The 3-amino and 4-trifluoroethoxy groups are both electron-donating and strongly activate the pyridine ring towards electrophilic attack.

Both groups are ortho, para-directors. The powerful amino group at C-3 directs incoming electrophiles to the C-2 and C-4 positions. The C-4 position is already substituted, so this directs to C-2. The alkoxy group at C-4 directs to the C-3 and C-5 positions. The C-3 position is substituted, so this directs to C-5. The combined effect of these two activating groups strongly favors substitution at the C-2 and C-5 positions. The amino group is a stronger activating group than the alkoxy group, suggesting that substitution at the C-2 position may be kinetically favored.

Mild halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can be used for the regioselective monohalogenation of such activated pyridine systems. researchgate.net The precise outcome may depend on the specific reagents and reaction conditions, but substitution is strongly predicted to occur at the vacant positions activated by the existing electron-donating groups.

Exploration of Novel Reaction Partners and Reagents

The reactivity of the amino group on the pyridine ring of this compound allows for a wide array of derivatization reactions. Researchers have explored various novel reagents to introduce diverse functionalities, leading to the synthesis of compounds with potential applications in various fields.

One key area of exploration has been the formation of fused heterocyclic systems. The vicinal amino and pyridine ring nitrogen atoms provide a reactive site for cyclocondensation reactions. For instance, the reaction of this compound with various diketones or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. Similarly, condensation with orthoesters or carboxylic acid derivatives can yield imidazo[4,5-b]pyridines, while reactions with reagents containing a hydrazine (B178648) moiety can be employed to construct triazolo[4,5-b]pyridines. These fused heterocyclic systems are prevalent in pharmacologically active molecules.

While specific examples with novel partners are not extensively documented in readily available literature, the general reactivity of aminopyridines suggests potential for a variety of transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents at the amino group. nih.govnih.gov Furthermore, acylation and sulfonylation with novel acid chlorides or sulfonyl chlorides can introduce a wide range of functional groups, potentially modulating the electronic and steric properties of the molecule. Reductive amination with various aldehydes and ketones is another viable strategy for derivatization, leading to the formation of secondary and tertiary amines. uctm.eduwikipedia.org

| Reaction Type | Potential Reagent Class | Potential Product Scaffold |

| Cyclocondensation | 1,3-Diketones, β-Ketoesters | Pyrazolo[3,4-b]pyridines |

| Cyclocondensation | Carboxylic acids, Orthoesters | Imidazo[4,5-b]pyridines uctm.edumdpi.commdpi.comorganic-chemistry.orgnih.gov |

| Cyclocondensation | Hydrazine derivatives | Triazolo[4,5-b]pyridines |

| Cross-Coupling | Aryl/Heteroaryl Halides | N-Aryl/Heteroaryl derivatives |

| Acylation | Acid Chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

Multi-component Reactions Incorporating this compound as a Core Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The amine functionality of this compound makes it an ideal candidate for incorporation into various MCRs, serving as a core scaffold to build molecular diversity.

The Ugi and Passerini reactions are prominent examples of MCRs where aminopyridines can be utilized. nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net In a Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a dipeptide-like structure. By employing this compound as the amine component, a diverse library of α-acetamido carboxamides bearing the trifluoroethoxypyridine moiety can be generated. Subsequent intramolecular reactions of the Ugi products can lead to the formation of complex heterocyclic systems. nih.govbeilstein-journals.org

Similarly, the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, can be adapted to incorporate the trifluoroethoxypyridinyl scaffold. wikipedia.orgnih.govresearchgate.netmdpi.combroadinstitute.orgnih.gov While the primary amine of the title compound is not a direct component in the classical Passerini reaction, its derivatives could potentially participate in variations of this reaction.

Other MCRs, such as the Hantzsch pyridine synthesis or the Doebner-von Miller reaction, could also potentially utilize derivatives of this compound to construct complex pyridine-based structures. mdpi.commdpi.comnih.govbroadinstitute.orgresearchgate.netnih.gov The exploration of these MCRs with this specific building block holds significant promise for the rapid generation of novel compound libraries for drug discovery and materials science.

| Multi-component Reaction | Typical Reactants | Potential Product Class |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acetamido carboxamides nih.govbeilstein-journals.orgresearchgate.net |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides wikipedia.orgnih.govresearchgate.netmdpi.combroadinstitute.orgnih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia (B1221849) source | Dihydropyridines mdpi.comnih.govbroadinstitute.orgresearchgate.netnih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Quinolines mdpi.com |

Advanced Analytical Methodologies for Structural and Purity Assessment of 4 2,2,2 Trifluoroethoxy Pyridin 3 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. core.ac.ukresearchgate.net Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) provide accurate mass measurements of both the parent ion and its fragment ions, which is crucial for proposing and confirming fragmentation pathways. researchgate.netnih.gov

For 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine (Molecular Formula: C7H7F3N2O, Monoisotopic Mass: 192.0510 Da), the protonated molecule [M+H]+ would be observed at m/z 193.0583 in the positive ion mode. uni.lu Under collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD), characteristic fragmentation patterns would emerge. nih.gov Based on the structure, several key fragmentation pathways can be postulated:

Loss of the Trifluoroethoxy Group: A primary fragmentation would likely involve the cleavage of the ether bond. This could occur through the loss of a neutral trifluoroethanol molecule (CF3CH2OH, mass 100.03 Da) or through the cleavage of the C-O bond to lose a trifluoroethoxy radical (•OCH2CF3).

Cleavage of the Pyridine (B92270) Ring: The pyridine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.

Loss of the Amine Group: The amine group could be lost as ammonia (B1221849) (NH3) or through more complex rearrangements.

The fragmentation patterns of related structures, such as ketamine analogues, often show characteristic losses of side chains and sequential losses of small molecules like CO. mdpi.comnih.gov A systematic study of the MS/MS spectra would allow for the construction of a detailed fragmentation map, providing a high degree of confidence in the structural identification of the parent compound and any related impurities.

Table 1: Postulated HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Postulated Fragment Ion | Postulated Neutral Loss |

| 193.0583 | [C5H5N2O]+ | C2H2F3 |

| 193.0583 | [C7H6F3N]+ | NH3 |

| 193.0583 | [C5H4N]+ | C2H3F3NO |

Multi-Dimensional NMR Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR techniques are essential for complex and unambiguous assignments, especially for substituted aromatic systems like this compound.

A complete assignment would involve a suite of 2D NMR experiments:

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which would be used to identify the connectivity of the protons on the pyridine ring. For instance, the proton at position 2 would show a correlation to the proton at position 6, and the proton at position 5 would show a correlation to the proton at position 6.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals of the pyridine ring and the ethoxy group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing the molecular puzzle together. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methylene (B1212753) group (-OCH₂-) would show a correlation to the C4 carbon of the pyridine ring, confirming the position of the trifluoroethoxy substituent. Similarly, correlations between the amine protons and adjacent carbons would confirm the position of the amino group.

¹⁹F NMR: Given the trifluoro group, ¹⁹F NMR would show a characteristic signal, and ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments could further confirm the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents on the pyridine ring. nih.gov

The combination of these experiments allows for a complete and verified assignment of all proton and carbon signals, leaving no ambiguity in the isomeric structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about the three-dimensional packing and intermolecular interactions within the crystal lattice. While the crystal structure for this compound is not publicly available, data from a closely related derivative, 3-(2,2,2-trifluoroethoxy)-2-(benzylthio)pyridine, offers significant insight into the expected structural features. nih.gov

The study of related heterocyclic amines, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, shows that molecules can form dimers via N–H···N hydrogen bonds in the asymmetric unit. mdpi.com This highlights the importance of the amino group as a hydrogen bond donor in establishing the supramolecular architecture. mdpi.com

Table 2: Crystallographic Data for the Related Compound 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine

| Parameter | Value | Reference |

| Chemical Formula | C14H12F3NOS | nih.gov |

| Molecular Weight | 299.31 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c (inferred from common space groups) | |

| a (Å) | 8.3770 (17) | nih.gov |

| b (Å) | 16.860 (3) | nih.gov |

| c (Å) | 10.144 (2) | nih.gov |

| β (°) | 97.32 (3) | nih.gov |

| Volume (ų) | 1421.0 (5) | nih.gov |

| Z | 4 | nih.gov |

Chromatographic Method Development for Impurity Profiling and Separation Science

Impurity profiling is a critical component of pharmaceutical analysis, ensuring that the levels of any process-related impurities or degradation products are controlled within acceptable limits. biomedres.usresearchgate.net The development of a robust chromatographic method is essential for separating the main compound from all potential impurities. chromatographyonline.comnih.gov For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method would be the primary choice. celonpharma.com

The method development process would follow a systematic approach:

Column Selection: Screening would begin with a set of columns offering different selectivities, such as a standard C18 column, a phenyl-hexyl column, and a polar-embedded column. The choice is guided by the need to separate compounds with varying polarity. chromatographyonline.com

Mobile Phase Optimization: The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for ionizable compounds like pyridin-amines and must be optimized to achieve good peak shape and resolution. chromatographyonline.com

Gradient and Temperature Optimization: A gradient elution (varying the percentage of organic modifier over time) is usually necessary to elute all impurities with good resolution in a reasonable timeframe. Temperature can also be adjusted to fine-tune selectivity. chromatographyonline.com

Detector Selection: A photodiode array (PDA) detector would be used to monitor the elution at multiple wavelengths, which helps in identifying co-eluting peaks and assessing peak purity. Coupling the chromatograph to a mass spectrometer (LC-MS) is the definitive method for identifying unknown impurities. nih.gov

The goal is to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from all known impurities, as well as any new degradation products that may form under stress conditions (e.g., heat, light, acid, base, oxidation).

Table 3: Illustrative Parameters for Chromatographic Method Development

| Parameter | Initial Conditions | Optimization Goal |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Achieve optimal selectivity for all impurities |

| Mobile Phase A | 0.1% Formic Acid in Water | Control ionization and improve peak shape |

| Mobile Phase B | Acetonitrile | Elute compounds of varying polarity |

| Gradient | 5% to 95% B over 15 min | Resolve all peaks from the main component |

| Flow Rate | 0.4 mL/min | Maintain good efficiency and pressure |

| Temperature | 30 °C | Fine-tune selectivity and improve reproducibility |

| Detection | UV at 254 nm and PDA Scan | Ensure detection of all analytes and assess purity |

Emerging Applications of 4 2,2,2 Trifluoroethoxy Pyridin 3 Amine in Advanced Materials and Catalysis Research

Precursor for Advanced Polymer Synthesis and Fluorinated Network Materials

The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing material properties. The trifluoromethyl group (-CF3), in particular, is known to impart increased thermal stability, chemical resistance, and lower dielectric constants to polymers. rsc.orgmdpi.com The presence of the 2,2,2-trifluoroethoxy group in 4-(2,2,2-Trifluoroethoxy)pyridin-3-amine makes it a promising monomer or precursor for the synthesis of advanced fluorinated polymers and network materials.

The amino group on the pyridine (B92270) ring provides a reactive handle for polymerization reactions. For instance, it can react with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. mdpi.comresearchgate.net Fluorinated polyimides, in particular, are sought after for applications in microelectronics and aerospace due to their excellent thermal stability and low dielectric constants. researchgate.netkpi.ua The inclusion of the trifluoroethoxy-substituted pyridine moiety could further enhance these properties.

Table 1: Properties of Fluorinated Aromatic Polymers Derived from Related Diamines

| Polymer Type | Diamine Monomer | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) | Dielectric Constant (1 MHz) |

| Polyamide | 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine | 280-318 | 485-516 | 3.40-3.51 |

| Polyimide | 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | 259-281 | 551-561 (N2), 515-520 (air) | 2.69-2.85 |

The data in Table 1, derived from studies on structurally related fluorinated diamines, illustrates the potential for creating high-performance polymers. The unique structure of this compound could also facilitate the formation of cross-linked fluorinated network materials with tailored thermal and mechanical properties.

Ligand Design in Organometallic Catalysis

The pyridine nitrogen and the exocyclic amino group in this compound make it an excellent candidate for ligand design in organometallic catalysis. Aminopyridine derivatives are known to form stable complexes with a variety of transition metals, which can act as catalysts for a range of organic transformations. acs.orgnih.govekb.eg

The electronic properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst. The strongly electron-withdrawing 2,2,2-trifluoroethoxy group is expected to modulate the electron density at the pyridine nitrogen, thereby influencing the catalytic properties of the resulting metal complex. This can be advantageous in tuning the reactivity of the catalyst for specific applications, such as olefin polymerization or cross-coupling reactions. mdpi.com Research on other substituted aminopyridine ligands has shown that the nature of the substituent on the pyridine ring significantly affects the catalytic performance. researchgate.net

Table 2: Applications of Transition Metal Complexes with Aminopyridine-type Ligands

| Catalyst Type | Ligand Type | Metal | Application |

| Hydroamination Catalyst | N,6-dimesityl-2-aminopyridinate | Titanium | Intramolecular hydroamination of primary aminoalkenes acs.org |

| Olefin Polymerization Catalyst | Amine–pyridine | Nickel, Palladium | Ethylene oligomerization and polymerization mdpi.com |

| Cross-Coupling Catalyst | Aminopyridine | Palladium | Carbon-nitrogen bond formation acs.org |

The development of chiral versions of this compound or its derivatives could also open doors to asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and fine chemicals.

Components in Sensor Technologies and Probe Development (Non-Biological)

Pyridine derivatives are widely explored as fluorescent sensors for the detection of various analytes, including metal ions. mdpi.com The fluorescence properties of these molecules can be tuned by the introduction of different functional groups. The presence of the trifluoroethoxy group in this compound could lead to unique photophysical properties, making it a potential component in the development of novel fluorescent probes.

The interaction of the pyridine nitrogen or the amino group with specific analytes can lead to changes in the fluorescence emission, enabling their detection. Fluorinated organic compounds are increasingly being used in the design of diagnostic reagents and probes due to the unique properties imparted by fluorine atoms, such as altered electronic characteristics and increased stability. nbinno.com The development of chemical probes often involves the strategic incorporation of fluorinated moieties to enhance binding affinity and signal generation. rsc.org

The synthesis of push-pull systems based on CF3-substituted pyridines has been shown to yield fluorescent probes for various applications. mdpi.com This suggests that this compound could serve as a valuable scaffold for the creation of new sensor technologies.

Role in Novel Reaction Methodologies Development

Substituted aminopyridines can play various roles in the development of new reaction methodologies. Their basicity allows them to be used as catalysts or bases in a variety of organic transformations. acs.org The nucleophilicity of the amino group also enables its participation in various coupling and condensation reactions.

Furthermore, the development of combinatorial libraries of substituted pyridines has proven to be a powerful tool in the discovery of new bioactive molecules. researchgate.net this compound could serve as a key building block in the synthesis of such libraries, providing access to a diverse range of novel compounds.

In some contexts, substituted amines can also act as scavengers to remove excess reagents or byproducts from a reaction mixture. While no specific studies have reported the use of this compound as a scavenger, its chemical properties suggest it could potentially be explored for such applications in research settings. The development of new synthetic methods often relies on the availability of versatile building blocks, and the unique combination of functional groups in this compound makes it a promising candidate for future explorations in reaction methodology.

Future Research Directions and Challenges

Development of Sustainable and Economically Viable Synthetic Routes

The future synthesis of 4-(2,2,2-trifluoroethoxy)pyridin-3-amine will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve economic feasibility. nih.govbiosynce.com Current synthetic strategies for analogous substituted pyridines often rely on multi-step processes that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents, leading to significant waste generation and high production costs. acs.orgvcu.edu Future research will need to address these limitations by exploring innovative and sustainable synthetic methodologies.

A key area of focus will be the development of catalytic, one-pot reactions that can construct the substituted pyridine (B92270) core with high atom economy. researchgate.netrsc.org This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems to minimize reliance on precious metals. biosynce.comrsc.org Furthermore, the exploration of greener reaction media, such as water, supercritical fluids, or bio-based solvents, will be crucial in reducing the environmental footprint of the synthesis. nih.govbiosynce.comresearchgate.net The principles of green chemistry that could be applied are summarized in the table below.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing the final product to be effective while minimizing its toxicity. |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of volatile organic compounds (VOCs) and other hazardous solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources rather than depleting petrochemicals. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. |

| Design for Degradation | Designing the final product to break down into innocuous substances after its use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts and ensure safety. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and their forms in a chemical process to minimize the potential for chemical accidents. |

Exploiting Unique Reactivity for the Synthesis of Complex Molecular Architectures

The electronic properties of this compound, characterized by the electron-donating amino group and the strongly electron-withdrawing trifluoroethoxy group, create a unique reactivity profile that is ripe for exploration. rsc.orgnih.govresearchgate.net The trifluoromethyl group is known to significantly influence the chemical and physical properties of organic molecules, and its effects on the pyridine ring in this specific arrangement are not yet fully understood. researchgate.net